molecular formula C10H17N3O B2457554 3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2200689-48-9

3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2457554
CAS No.: 2200689-48-9
M. Wt: 195.266
InChI Key: RGUWPMTUNAMLLV-UHFFFAOYSA-N
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Description

3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical building block belonging to the 4,5-dihydro-1H-1,2,4-triazol-5-one class of compounds, which are recognized in scientific literature for their weak acidic properties and broad spectrum of biological activities . Derivatives of the 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold have been extensively investigated for their potential pharmacological applications, with studies reporting antifungal, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antitumor properties . This specific compound, featuring tert-butyl and cyclopropylmethyl substituents, is offered as a high-purity intermediate for research and development. The triazolone core is a privileged structure in medicinal chemistry, and its derivatives have been identified as key components in compounds with targeted mechanisms of action. For instance, certain triazolone derivatives have been developed as fatty acid synthase inhibitors and as antagonists for the arginine-vasopressin 1B receptor , highlighting the scaffold's relevance in drug discovery for metabolic and neurological disorders. Researchers can utilize this compound as a versatile precursor for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-tert-butyl-4-(cyclopropylmethyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-10(2,3)8-11-12-9(14)13(8)6-7-4-5-7/h7H,4-6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUWPMTUNAMLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=O)N1CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.

    Attachment of the cyclopropylmethyl group: This can be done through alkylation reactions using cyclopropylmethyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or cyclopropylmethyl groups can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The biological activity of 3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is primarily attributed to its interaction with specific biological targets. The compound has been studied for its potential as an enzyme inhibitor and as a probe for biological assays. Notably, it exhibits cytotoxic properties against various cancer cell lines.

  • Cytotoxicity Studies: In vitro studies have shown that derivatives of triazole compounds can exhibit significant cytotoxic effects against human cancer cell lines such as MDA-MB-231 and Caco-2 .
  • Mechanism of Action: The triazole ring's ability to form hydrogen bonds with enzymes or receptors allows it to either inhibit or activate biological pathways. The bulky groups enhance binding affinity and selectivity towards targets .

Scientific Research Applications

The applications of this compound span several fields:

Pharmaceuticals

  • Anticancer Agents: The compound has been explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells .
  • Enzyme Inhibition: It serves as a valuable tool in studying enzyme inhibition mechanisms, particularly in drug development targeting specific pathways.

Agriculture

  • Fungicides: Triazoles are known for their antifungal properties; thus, derivatives like this compound may be developed into effective agricultural fungicides.

Materials Science

  • Polymer Development: The unique chemical structure allows for modifications that can lead to new materials with desirable properties such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one include other triazole derivatives such as:

  • 3-tert-butyl-4-(methyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
  • 3-tert-butyl-4-(ethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

These compounds share the triazole core structure but differ in the substituents attached to the ring. The uniqueness of this compound lies in the presence of the cyclopropylmethyl group, which can influence its reactivity and biological activity.

Biological Activity

3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is notable for its unique structure, characterized by a tert-butyl group and a cyclopropylmethyl group attached to the triazole ring. The biological activity of this compound has garnered interest due to its potential therapeutic applications.

The molecular formula of this compound is C10H17N3OC_{10}H_{17}N_3O with a molecular weight of 195.26 g/mol. The compound's structure contributes to its biological interactions and reactivity.

PropertyValue
Molecular FormulaC10H17N3OC_{10}H_{17}N_3O
Molecular Weight195.26 g/mol
CAS Number2200689-48-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring can participate in hydrogen bonding and π-stacking interactions with enzymes or receptors, which may lead to inhibition or activation of specific biological pathways. The steric hindrance provided by the tert-butyl group can enhance the selectivity and binding affinity towards these targets.

Anti-inflammatory Effects

Triazole compounds have been investigated for their anti-inflammatory properties. The presence of the cyclopropylmethyl group may enhance the compound's ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Anticancer Potential

The potential anticancer activity of triazole derivatives has been explored in various studies. Compounds similar to this compound have demonstrated inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antimicrobial activity against resistant strains of bacteria. Although this compound was not specifically tested, related compounds displayed minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity Assessment

In vitro assays assessing the anti-inflammatory effects of triazole derivatives indicated that compounds with similar structures could inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential pathway for this compound to exert anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one?

  • Methodology : Synthesis typically involves condensation of 3-tert-butyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with cyclopropanecarboxaldehyde (or its derivatives) under reflux conditions. A Schiff base reaction is employed, often catalyzed by triethylamine in anhydrous solvents like ethanol or acetonitrile .
  • Critical Considerations :

  • Steric hindrance from the tert-butyl group may necessitate prolonged reaction times or elevated temperatures.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is standard .

Q. How is this compound characterized using spectroscopic techniques?

  • Key Techniques :

TechniqueApplicationSubstituent Impact
¹H/¹³C NMR Assigns protons/carbons, e.g., cyclopropylmethyl protons (δ 0.5–1.5 ppm) and tert-butyl singlet (δ 1.2–1.4 ppm)Cyclopropyl ring strain causes distinct splitting patterns .
FT-IR Confirms triazolone C=O stretch (~1700 cm⁻¹) and N-H stretch (~3200 cm⁻¹)Bulky substituents may shift peaks due to electronic effects .
UV-Vis Detects π→π* transitions in conjugated systems (e.g., Schiff base derivatives) .

Q. How are acidity constants (pKa) determined for 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives?

  • Method : Potentiometric titration in non-aqueous solvents (isopropyl alcohol, acetonitrile) using tetrabutylammonium hydroxide (TBAH). Weak acidity (pKa ~10–12) arises from N-H deprotonation on the triazolone ring .
  • Challenges : Low solubility in aqueous media necessitates non-polar solvents; calibration with standards like benzoic acid is critical .

Advanced Research Questions

Q. How do computational methods (DFT/HF) predict molecular properties of this compound?

  • Approach :

  • Geometry Optimization : B3LYP/6-311G(d,p) or HF/6-31G(d) basis sets refine bond lengths/angles (e.g., triazolone ring planarity) .
  • Spectroscopic Predictions : GIAO method calculates NMR shifts; scaling factors adjust IR frequencies .
  • Electronic Properties : HOMO-LUMO gaps (~4–6 eV) indicate stability; Mulliken charges reveal electrophilic sites .
    • Software : Gaussian 09W, VEDA4F for vibrational assignments .

Q. How can discrepancies between theoretical and experimental data be resolved?

  • Strategies :

  • Regression Analysis : Fit δ_exp = a + b·δ_calc to quantify NMR shift deviations (R² > 0.95 acceptable) .
  • Basis Set Refinement : Larger basis sets (e.g., 6-311++G(d,p)) improve accuracy for polarizable groups like cyclopropylmethyl .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) for UV-Vis/IR comparisons .

Q. What structure-activity relationships (SAR) are relevant for bioactivity studies?

  • Key Findings (from analogous derivatives):

  • Antioxidant Activity : Electron-donating groups (e.g., tert-butyl) enhance radical scavenging via steric protection of active sites .
  • Enzyme Inhibition : Cyclopropyl groups may induce conformational strain in target proteins, improving binding affinity .
    • Assays : DPPH/ABTS radical scavenging, FRAP for iron reduction; IC50 values compared to BHT/α-tocopherol .

Q. How do thermodynamic and electronic properties influence reactivity?

  • Thermodynamics :

PropertyValue RangeSignificance
ΔG (formation)-200 to -300 kJ/molIndicates synthetic feasibility .
Ionization Potential~8–10 eVPredicts redox behavior in catalytic cycles .
  • Electronic Effects :
  • The cyclopropylmethyl group’s ring strain increases electrophilicity at the triazolone carbonyl, facilitating nucleophilic attacks .

Data Contradiction Analysis

  • Example : Theoretical NMR shifts may underestimate deshielding effects of the tert-butyl group due to incomplete van der Waals corrections. Resolution : Apply empirical scaling factors or hybrid functionals (e.g., CAM-B3LYP) for better agreement .

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